Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Overview
Description
Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. This compound is often used in biochemical research to study cellular signaling pathways due to its ability to release cyclic adenosine monophosphate upon exposure to light, making it a valuable tool in photolysis experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and humidity controls.
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate.
Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed, yielding cyclic adenosine monophosphate and 2-nitrophenylethanol.
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photolysis: UV light (typically around 365 nm) is used to cleave the nitrophenyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Substitution: Nucleophiles such as amines or thiols can react with the nitrophenyl group under mild conditions.
Major Products
Photolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.
Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is extensively used in scientific research due to its ability to release cyclic adenosine monophosphate upon light activation. This property makes it valuable in:
Chemistry: Studying the kinetics and mechanisms of cyclic adenosine monophosphate-dependent reactions.
Biology: Investigating cellular signaling pathways, particularly those involving cyclic adenosine monophosphate as a second messenger.
Medicine: Exploring the role of cyclic adenosine monophosphate in various physiological processes and potential therapeutic applications.
Industry: Developing light-activated systems for controlled release of cyclic adenosine monophosphate in various applications.
Mechanism of Action
The primary mechanism of action for adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester involves the photolytic release of cyclic adenosine monophosphate. Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate, which then activates protein kinase A and other cyclic adenosine monophosphate-dependent pathways. This activation leads to various downstream effects, including changes in gene expression, ion channel regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine monophosphate (cAMP): The parent compound, widely used in research for its role as a second messenger.
Adenosine 3’,5’-cyclic monophosphate, p1-(4-methoxyphenyl)ethyl ester: Another photolabile derivative used for similar applications.
Adenosine 3’,5’-cyclic monophosphate, p1-(4-nitrophenyl)ethyl ester: A similar compound with a different nitrophenyl group, offering slightly different photolytic properties.
Uniqueness
Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester is unique due to its specific photolytic properties, which allow for precise temporal and spatial control of cyclic adenosine monophosphate release. This makes it particularly useful in experiments requiring controlled activation of cyclic adenosine monophosphate-dependent pathways.
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-YNHFATDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.